Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate is an organic compound with the molecular formula C15H16O6 It is a derivative of malonic acid and contains a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate typically involves the condensation of diethyl malonate with 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then refluxed in ethanol or another suitable solvent to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Diols and alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole moiety is known to interact with various molecular targets, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(1,3-benzodioxol-5-ylamino)methylene]malonate
- 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
Uniqueness
Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate is unique due to its specific structure, which combines the benzodioxole ring with a malonate ester. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
59000-91-8 |
---|---|
Molecular Formula |
C16H18O6 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
diethyl 2-(1,3-benzodioxol-5-ylmethylidene)butanedioate |
InChI |
InChI=1S/C16H18O6/c1-3-19-15(17)9-12(16(18)20-4-2)7-11-5-6-13-14(8-11)22-10-21-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
VKMDCTIOAXFIIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=CC1=CC2=C(C=C1)OCO2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.